molecular formula C28H33N3O7S B11206901 ethyl 2-[(2,5-dimethoxybenzyl)amino]-3-[(2,5-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

ethyl 2-[(2,5-dimethoxybenzyl)amino]-3-[(2,5-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B11206901
M. Wt: 555.6 g/mol
InChI Key: WKRFDFBAPTWBBE-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,5-dimethoxybenzyl)amino]-3-[(2,5-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2,5-dimethoxybenzyl)amino]-3-[(2,5-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.

    Introduction of the Dimethoxybenzyl and Dimethoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the appropriate benzyl and phenyl halides react with the thieno[2,3-c]pyridine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 2-[(2,5-dimethoxybenzyl)amino]-3-[(2,5-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: Shares the dimethoxybenzyl group but lacks the thieno[2,3-c]pyridine core.

    2,5-Dimethoxyphenylcarbamoyl Derivatives: Similar in structure but may have different substituents on the aromatic ring.

Uniqueness

Ethyl 2-[(2,5-dimethoxybenzyl)amino]-3-[(2,5-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is unique due to its combination of a thieno[2,3-c]pyridine core with multiple methoxy groups, which imparts distinct chemical and biological properties not found in simpler analogs.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C28H33N3O7S

Molecular Weight

555.6 g/mol

IUPAC Name

ethyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-2-[(2,5-dimethoxyphenyl)methylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C28H33N3O7S/c1-6-38-28(33)31-12-11-20-24(16-31)39-27(29-15-17-13-18(34-2)7-9-22(17)36-4)25(20)26(32)30-21-14-19(35-3)8-10-23(21)37-5/h7-10,13-14,29H,6,11-12,15-16H2,1-5H3,(H,30,32)

InChI Key

WKRFDFBAPTWBBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NCC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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